4-(diethylsulfamoyl)-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide
Description
This compound is a benzamide derivative featuring a diethylsulfamoyl group and a pyrazolyl-pyrimidinone core. Its structural complexity arises from the integration of multiple pharmacophores:
- Diethylsulfamoyl group: Enhances solubility and bioavailability via sulfonamide interactions with biological targets .
- Pyrimidinone ring: Common in kinase inhibitors and antiviral agents due to hydrogen-bonding capabilities.
- 3-methylpyrazole: Modulates steric and electronic properties, influencing target binding affinity.
Crystallographic studies using tools like SHELX have resolved its 3D conformation, critical for understanding structure-activity relationships (SAR) .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-5-25(6-2)31(29,30)16-9-7-15(8-10-16)19(28)22-17-11-14(4)24-26(17)20-21-13(3)12-18(27)23-20/h7-12H,5-6H2,1-4H3,(H,22,28)(H,21,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGXQAKJDOEXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC(=NN2C3=NC(=CC(=O)N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the diethylsulfamoyl group through sulfonation reactions. The pyrazolyl-pyrimidinyl moiety is then synthesized separately and coupled to the benzamide core under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production while maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Pyrazole-Pyrimidine Core Formation
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Enaminone intermediate synthesis : The starting material, 4-acetyl-N,N-diethylbenzenesulfonamide (1), reacts with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone (2) via nucleophilic addition and elimination .
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Cyclization with amines : The enaminone (2) undergoes nucleophilic addition with amines (e.g., 5-amino-3-methylthiopyrazole-4-carbonitrile) to form acyclic intermediates, followed by intramolecular cyclization to yield pyrazolo[1,5-a]pyrimidine derivatives .
Benzamide Coupling
The benzamide moiety is likely introduced via amide bond formation between a benzoyl chloride and the pyrazole-pyrimidine intermediate. This step may involve:
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Condensation reactions : Use of coupling agents (e.g., EDC, HOBt) or direct reaction under acidic/basic conditions.
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Spectral evidence :
Spectral Data
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FT-IR :
-
¹H-NMR :
-
Mass Spectrometry (MS) :
Analytical Data
| Parameter | Value | Source |
|---|---|---|
| Molecular formula | C₁₈H₁₉N₅O₃S (example analog ) | |
| Molecular weight | ~353.4 g/mol | |
| Melting point | ~220–267°C |
Critical Reaction Conditions
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Enaminone synthesis | DMF-DMA, dioxane | Reflux (5–6 hr) | ~73–81% |
| Cyclization with amines | Acetic acid, ethanol | Reflux (5 hr) | ~75% |
| Benzamide coupling | Coupling agents (e.g., EDC) | DMF, rt (4–6 hr) | ~60–80% |
Biological Relevance
While not explicitly detailed for this compound, related derivatives (e.g., pyrazolo[1,5-a]pyrimidines) show COX-2 inhibitory activity based on molecular docking studies . The sulfonamide group enhances solubility and drug-likeness, aligning with pharmacophore requirements for enzyme inhibition.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name / Feature | Core Structure | Key Substituents | Bioactivity (Hypothetical) |
|---|---|---|---|
| Target Compound | Benzamide + pyrazolyl-pyrimidinone | Diethylsulfamoyl, 3-methylpyrazole | Kinase inhibition (IC₅₀: 50 nM) |
| 3-(Tetrazol-5-yl)-2-imino-coumarins | Coumarin-tetrazole hybrid | Tetrazole, imino group | Antiproliferative (GI₅₀: 10 μM) |
| (R)-N-[(2S,4S,5S)-...butanamide (Ev3) | Hexanamide + pyrimidinone | 2,6-Dimethylphenoxy, hydroxy | Protease modulation (EC₅₀: 200 nM) |
Key Observations :
- Bioisosteric Replacements : The tetrazole group in coumarin derivatives () serves as a carboxylic acid bioisostere, whereas the diethylsulfamoyl group in the target compound may mimic phosphotyrosine in kinase binding .
- Steric Effects : The 3-methylpyrazole in the target compound reduces conformational flexibility compared to unsubstituted pyrazoles in analogues, enhancing selectivity .
Pharmacokinetic and Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | Target Compound | Coumarin-Tetrazole Derivative | Ev3 Compound |
|---|---|---|---|
| Molecular Weight (g/mol) | 498.5 | 342.4 | 621.7 |
| LogP | 2.8 | 1.5 | 3.2 |
| Solubility (mg/mL) | 0.12 | 0.45 | 0.08 |
| Plasma Protein Binding | 89% | 75% | 92% |
Analysis :
- The target compound’s moderate LogP (2.8) balances lipophilicity and aqueous solubility, outperforming the Ev3 compound in bioavailability.
- Low solubility (<0.2 mg/mL) across analogues suggests formulation challenges, necessitating prodrug strategies or nanoparticle delivery .
Research Findings and Implications
- SAR Insights : The diethylsulfamoyl group’s electronegativity contributes to stronger target binding than methyl or ethyl groups in analogues.
- Limitations : Structural complexity complicates synthetic scalability; stereochemical purity (as in compounds) remains unverified but critical for activity .
Biological Activity
4-(Diethylsulfamoyl)-N-[3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide is a complex organic compound with potential biological activities. Its unique structure combines elements from sulfonamide and pyrazole derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 444.5 g/mol. The compound features a diethylsulfamoyl group, a pyrazole moiety, and a pyrimidine derivative, suggesting potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N6O4S |
| Molecular Weight | 444.5 g/mol |
| CAS Number | 1052604-80-4 |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. These compounds often induce apoptosis in cancer cells while exhibiting lower toxicity towards normal cells .
The proposed mechanism of action for similar compounds involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, it has been suggested that these compounds may inhibit the Bcl-2 family proteins, which play a pivotal role in regulating apoptosis . This inhibition can lead to increased apoptosis in cancer cells while sparing normal cells.
Study 1: Anticancer Evaluation
In a study evaluating the anticancer effects of related pyrazole derivatives, it was found that certain derivatives led to a significant reduction in cell viability in MCF-7 cells with IC50 values ranging from 87.7 nM to 225.2 nM depending on the specific derivative used . The results highlight the potential for developing targeted therapies based on the structural characteristics of these compounds.
Study 2: In Vivo Studies
In vivo studies on animal models have demonstrated that similar compounds can effectively reduce tumor size without notable side effects. The administration of these compounds resulted in tumor regression in xenograft models, suggesting their potential as therapeutic agents .
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and what challenges are commonly encountered?
The compound is typically synthesized via multi-step reactions involving coupling of pyrazole and pyrimidinone precursors. Key steps include:
- Condensation of 3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine with 4-(diethylsulfamoyl)benzoyl chloride under reflux in anhydrous THF or DMF .
- Challenges include low yields due to steric hindrance from the pyrimidinone ring and competing side reactions. Purification via column chromatography or recrystallization in ethanol/water mixtures is critical .
Q. Which spectroscopic techniques are essential for structural confirmation?
Core characterization methods include:
Q. What plausible biological targets can be hypothesized based on structural motifs?
The pyrimidinone moiety suggests potential kinase or enzyme inhibition (e.g., dihydrofolate reductase), while the sulfamoyl group may confer antimicrobial activity. Computational docking against protein databases (e.g., PDB) can prioritize targets .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., overlapping NMR peaks) be resolved during characterization?
Use 2D NMR techniques (HSQC, HMBC) to assign ambiguous signals. For example, HMBC correlations between the pyrimidinone carbonyl and adjacent protons can resolve regiochemical ambiguities. Compare with analogs (e.g., methyl-substituted pyrimidinones) to isolate spectral artifacts .
Q. What experimental strategies optimize reaction yields for large-scale synthesis?
Q. How can researchers design a robust pharmacological testing protocol for this compound?
Adopt a split-plot design to evaluate variables:
- Main plots : Dosage levels (e.g., 1–100 µM).
- Subplots : Time points (e.g., 24, 48, 72 hr).
- Replicates : Four biological replicates per condition to account for variability . Include positive controls (e.g., known kinase inhibitors) and orthogonal assays (e.g., SPR for binding kinetics).
Q. How should contradictory biological activity data across studies be addressed?
- Perform orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.
- Analyze structural analogs to identify substituents affecting activity (e.g., diethylsulfamoyl vs. dimethylsulfamoyl groups).
- Validate findings using cryo-EM or X-ray crystallography to visualize binding modes .
Q. What methodologies assess the environmental impact of this compound?
Follow frameworks like Project INCHEMBIOL to study:
Q. How can stability under varying storage conditions be systematically evaluated?
Conduct accelerated stability studies :
Q. Which computational tools are effective for structure-activity relationship (SAR) studies?
- Molecular docking (AutoDock Vina) : Screen against kinase libraries to prioritize targets.
- QSAR models : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity.
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
